N-(propylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide
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Overview
Description
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA typically involves the following steps:
N-Alkylation of 3,4-Dihydroisoquinoline Derivatives: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives.
Formation of Iminium Salts: The resulting N-alkylated product is then oxidized to form iminium salts.
Cyclization: The iminium salts undergo cyclization to form the desired N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA.
Chemical Reactions Analysis
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar isoquinoline core structure but lacks the thiourea moiety, resulting in different chemical and biological properties.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.
The uniqueness of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-PROPYLTHIOUREA lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H20N4S |
---|---|
Molecular Weight |
276.40 g/mol |
IUPAC Name |
(1E)-1-[amino(3,4-dihydro-1H-isoquinolin-2-yl)methylidene]-3-propylthiourea |
InChI |
InChI=1S/C14H20N4S/c1-2-8-16-14(19)17-13(15)18-9-7-11-5-3-4-6-12(11)10-18/h3-6H,2,7-10H2,1H3,(H3,15,16,17,19) |
InChI Key |
LHPLAESVWHGECV-UHFFFAOYSA-N |
Isomeric SMILES |
CCCNC(=S)/N=C(\N)/N1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CCCNC(=S)N=C(N)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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